N-benzyl-5-nitroquinazolin-4-amine
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Overview
Description
N-benzyl-5-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . The structure of this compound consists of a quinazoline core substituted with a benzyl group at the nitrogen atom and a nitro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-nitroquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents.
N-Benzylation: The quinazoline core is then subjected to N-benzylation using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl or aryl halides, potassium carbonate.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products:
Reduction of Nitro Group: 5-aminoquinazoline derivatives.
Substitution of Benzyl Group: Various N-substituted quinazoline derivatives.
Scientific Research Applications
N-benzyl-5-nitroquinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-5-nitroquinazolin-4-amine involves its interaction with molecular targets such as receptor tyrosine kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Gefitinib: A quinazoline derivative used as an EGFR inhibitor for the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action to gefitinib.
Afatinib: A second-generation EGFR and HER2 inhibitor with dual effective and irreversible inhibition.
Uniqueness: N-benzyl-5-nitroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives . Its nitro group at the 5-position and benzyl group at the nitrogen atom contribute to its unique pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
169205-61-2 |
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Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-benzyl-5-nitroquinazolin-4-amine |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)13-8-4-7-12-14(13)15(18-10-17-12)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17,18) |
InChI Key |
VYDBASPMDRHHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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